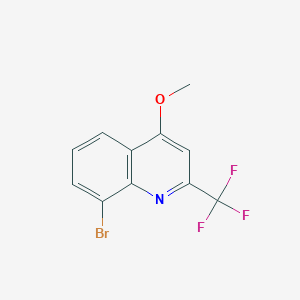

8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline

Übersicht

Beschreibung

“8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C11H7BrF3N . It is a derivative of quinoline, a class of organic compounds that are widely used in the field of drug development and synthetic organic chemistry .

Synthesis Analysis

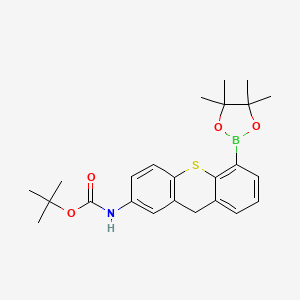

The synthesis of quinoline derivatives like “8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline” can be achieved through various methods. One such method is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the use of organoboron reagents and is known for its mild and functional group tolerant reaction conditions . Another method involves the activation of amides with trifluoromethanesulfonic anhydride followed by π-nucleophile addition to the activated intermediate and annulation .Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . They can also undergo deoxygenation reactions mediated by visible light .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline” include its empirical formula (C11H7BrF3N) and molecular weight (290.08) . Other properties like density, melting point, and boiling point are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques : 8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline has been synthesized using Buchwald–Hartwig amination, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (Bonacorso et al., 2018). This method demonstrates a successful synthesis with yields ranging from 60-88%.

- Chemical Reactions and Properties : The compound has shown interesting properties in terms of chemical reactions. For instance, in studies involving metalation reactions, the presence of a methoxy group at the peri-position has been found to impede deprotonation of bromo(trifluoromethyl)quinoline derivatives (Schlosser et al., 2006).

Biological and Pharmaceutical Research

- Antimicrobial Properties : Certain quinoline derivatives, including those with methoxy and trifluoromethyl groups, have been evaluated for their antimicrobial properties. These studies contribute to the understanding of the potential use of these compounds in developing new antimicrobial agents (Holla et al., 2006).

- Anticancer Activity : Research has also been conducted on the anticancer properties of quinoline derivatives. These studies focus on evaluating the effectiveness of these compounds against various cancer cell lines, thereby contributing to the search for new anticancer drugs (Köprülü et al., 2018).

Material Science Applications

- Corrosion Inhibition : Some studies have explored the use of quinoline derivatives, including those with bromo and methoxy groups, as corrosion inhibitors. These compounds have been tested for their effectiveness in protecting metals like steel from acid corrosion, showing promising results (Tazouti et al., 2021).

Photophysical Properties

- Photophysical Analyses : Investigations into the photophysical properties of certain quinoline derivatives, including those with methoxy and trifluoromethyl groups, have been conducted. These studies are significant for understanding the optical and electronic properties of these compounds, which can have applications in various fields like material science and sensor technology (Bonacorso et al., 2018).

Eigenschaften

IUPAC Name |

8-bromo-4-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c1-17-8-5-9(11(13,14)15)16-10-6(8)3-2-4-7(10)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCDGKLNBRZRGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CC=C2Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-methoxy-2-(trifluoromethyl)quinoline | |

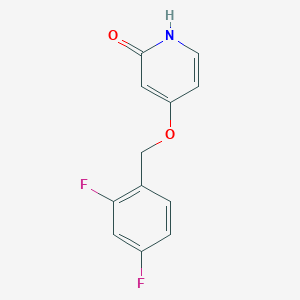

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

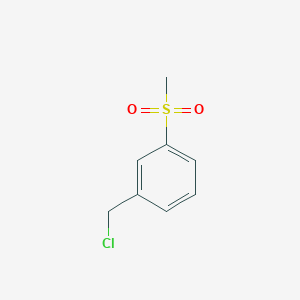

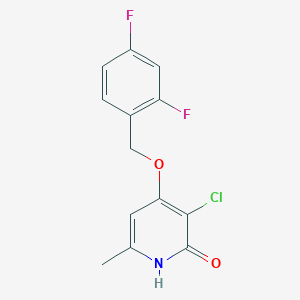

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)